![molecular formula C14H15BrN2O2 B2573773 N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide CAS No. 1024338-97-3](/img/structure/B2573773.png)
N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide is a synthetic organic compound with the molecular formula C14H15BrN2O2 This compound is characterized by the presence of a bromo-substituted cyclohexenone ring and an acetamide group attached to a phenyl ring
科学的研究の応用
N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide typically involves the following steps:
Formation of the Bromo-substituted Cyclohexenone: The initial step involves the bromination of cyclohexenone to introduce a bromo group at the 2-position. This can be achieved using bromine in the presence of a suitable solvent such as dichloromethane.
Amination Reaction: The bromo-substituted cyclohexenone is then reacted with 4-aminophenylacetamide in the presence of a base such as triethylamine. This step involves the nucleophilic substitution of the bromo group by the amino group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions
N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromo group can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
作用機序
The mechanism of action of N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling events.
Modulating Gene Expression: It may influence the expression of specific genes, leading to changes in cellular functions.
類似化合物との比較
N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-{4-[(2-chloro-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide: This compound has a chloro group instead of a bromo group, leading to different reactivity and properties.
N-{4-[(2-fluoro-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide: The presence of a fluoro group can significantly alter the compound’s chemical behavior and biological activity.
N-{4-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide: The iodo derivative may exhibit unique properties due to the larger size and higher reactivity of the iodine atom.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
特性
IUPAC Name |
N-[4-[(2-bromo-3-oxocyclohexen-1-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9(18)16-10-5-7-11(8-6-10)17-12-3-2-4-13(19)14(12)15/h5-8,17H,2-4H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFURBULUPDMKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

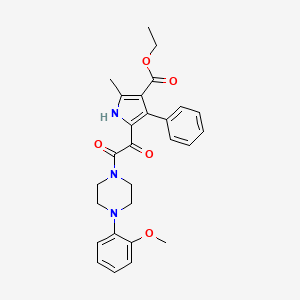


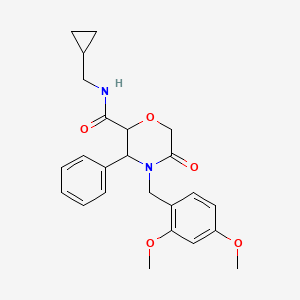


![1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2573702.png)
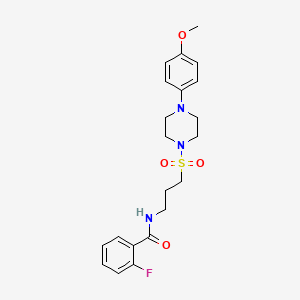
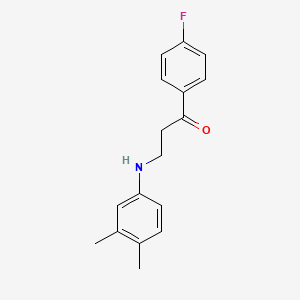
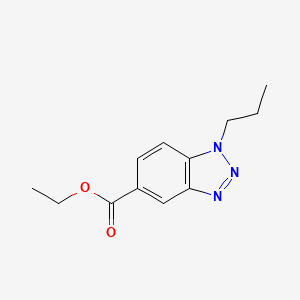
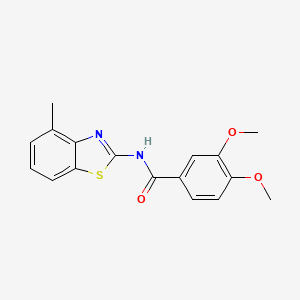
![(3Z)-3-[(4-chlorophenyl)methyl]-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pent-3-en-2-one](/img/structure/B2573710.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2573712.png)
